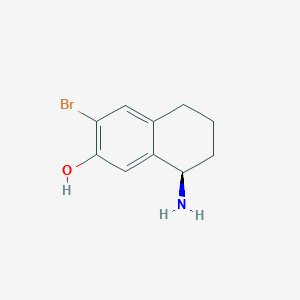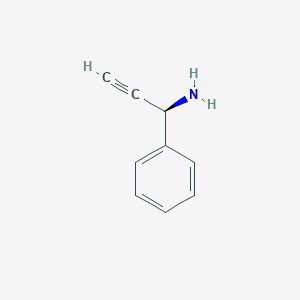
(R)-1-Phenylprop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Phenylprop-2-yn-1-amine is an organic compound characterized by a phenyl group attached to a propynylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylprop-2-yn-1-amine typically involves the reaction of phenylacetylene with an appropriate amine under specific conditions. One common method is the catalytic hydrogenation of phenylacetylene in the presence of an amine, using a palladium or nickel catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of ®-1-Phenylprop-2-yn-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-throughput screening techniques can also optimize the reaction parameters, ensuring efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Phenylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-Phenylprop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical pathways.
Medicine
In medicine, ®-1-Phenylprop-2-yn-1-amine is explored for its potential therapeutic effects. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-1-Phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetylene: Shares the phenyl and acetylene groups but lacks the amine functionality.
Propargylamine: Contains the propynylamine structure but lacks the phenyl group.
Phenylpropanolamine: Similar structure but with a hydroxyl group instead of the acetylene.
Uniqueness
®-1-Phenylprop-2-yn-1-amine is unique due to its combination of a phenyl group and a propynylamine structure
Eigenschaften
Molekularformel |
C9H9N |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(1R)-1-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2/t9-/m1/s1 |
InChI-Schlüssel |
WTZFFHKYDKHUSG-SECBINFHSA-N |
Isomerische SMILES |
C#C[C@H](C1=CC=CC=C1)N |
Kanonische SMILES |
C#CC(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




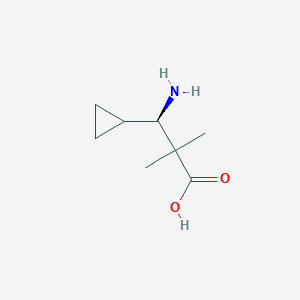
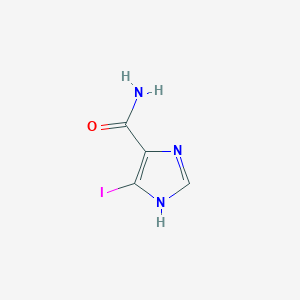
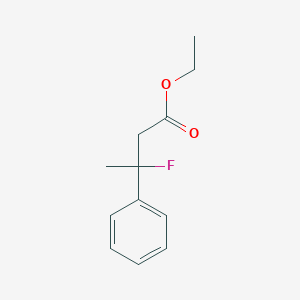
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)

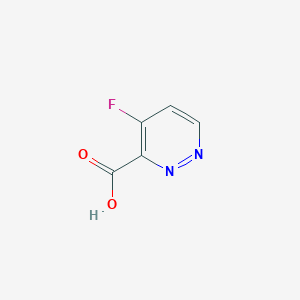
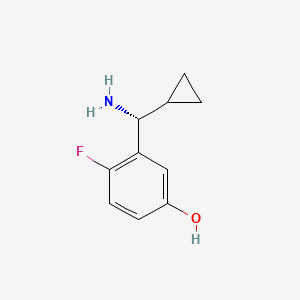

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
